Leucomalachite Green-d5

Description

The exact mass of the compound Leuco Malachite Green-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

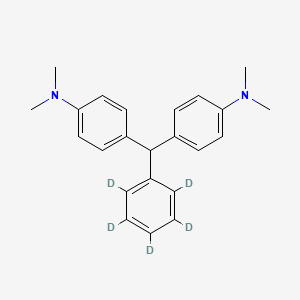

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-CFEWMVNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583590 | |

| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-82-3 | |

| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leucomalachite Green-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of deuterated leucomalachite green

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Leucomalachite Green

Introduction

Leucomalachite green (LMG) is the reduced, colorless form of the triphenylmethane (B1682552) dye, malachite green (MG).[1][2] Malachite green has been widely utilized as an effective and low-cost antifungal and antiprotozoan agent in the aquaculture industry.[3][4] However, its use in food-producing animals is prohibited in many countries due to concerns over its potential carcinogenicity and mutagenicity.[5][6]

Upon absorption in fish, malachite green is metabolized and reduced to leucomalachite green, which can persist in fatty tissues for extended periods.[1][3][7] Consequently, LMG serves as the marker residue for monitoring the illegal use of MG in aquaculture products.[1] The long-term toxicity of LMG is considered to be of greater concern than that of the parent compound.[3]

Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), is a critical tool in pharmaceutical research and analytical chemistry. In drug development, selective deuteration can alter the metabolic profile of a compound, often leading to increased metabolic stability by leveraging the kinetic isotope effect.[8] In analytical sciences, deuterated analogs are the gold standard for use as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior and distinct mass.[9]

This guide provides a comprehensive overview of the core . As direct experimental data for the deuterated form is scarce, this document synthesizes information on the non-deuterated LMG with the established principles of deuterium isotope effects to offer a detailed technical perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of non-deuterated leucomalachite green are well-documented. Deuteration is expected to introduce subtle but predictable changes to these properties.

Properties of Leucomalachite Green (Non-deuterated)

The following table summarizes the key physicochemical data for standard leucomalachite green.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂ | [2] |

| Molecular Weight | 330.47 g/mol | [2] |

| Appearance | Off-white to light-brown powder | [1][2] |

| Melting Point | 100-102 °C | [2][5] |

| Boiling Point | 414 °C (Predicted) | [1] |

| Water Solubility | 6.40 x 10⁻² mg/L at 25 °C (Estimated) | [1] |

| Other Solubilities | Very soluble in benzene (B151609) and ethyl ether; Soluble in ethanol, toluene, chloroform. | [2][10] |

| Vapor Pressure | 1.92 x 10⁻⁷ mm Hg at 25 °C (Estimated) | [1] |

| LogP (Octanol-Water) | 5.91 | [5] |

Predicted Impact of Deuteration on Physicochemical Properties

Deuterium substitution primarily affects properties related to molecular mass and bond vibrational energy. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, leading to significant consequences, particularly in reaction kinetics.[8][11] The table below compares the known properties of LMG with the predicted properties of a deuterated analog, Leucomalachite Green-d6 (LMG-d6), where the phenyl ring and the central methine proton are deuterated.[12]

| Property | Leucomalachite Green (LMG) | Deuterated LMG (LMG-d6) | Rationale for Change |

| Molecular Formula | C₂₃H₂₆N₂ | C₂₃H₂₀D₆N₂ | Substitution of 6 Hydrogen atoms with Deuterium. |

| Molecular Weight | 330.47 g/mol | 336.50 g/mol | Increased mass due to the presence of 6 neutrons.[12] |

| Melting/Boiling Point | 100-102 °C / 414 °C | Slightly altered | Deuteration can cause minor changes in intermolecular forces (van der Waals forces) and crystal packing, leading to small shifts in melting and boiling points.[13] |

| Lipophilicity (LogP) | 5.91 | Slightly lower | The C-D bond is shorter and less polarizable than the C-H bond, which can lead to a slight reduction in hydrophobicity.[11] |

| Metabolic Stability | Baseline | Significantly increased | The higher bond energy of C-D compared to C-H results in a slower rate of cleavage for reactions where this is the rate-determining step (Primary Kinetic Isotope Effect). This can significantly slow metabolic N-demethylation and oxidation.[8] |

Experimental Protocols

Synthesis of Deuterated Leucomalachite Green

The synthesis of LMG is typically achieved through the condensation of benzaldehyde (B42025) with N,N-dimethylaniline.[6] For a deuterated analog like LMG-d6, deuterated benzaldehyde (benzaldehyde-d6) would be used as a starting material.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine deuterated benzaldehyde (1 equivalent), N,N-dimethylaniline (4 equivalents), and an acid catalyst such as p-toluenesulfonic acid (1 equivalent) in a suitable solvent like benzene.[14]

-

Condensation: Heat the mixture to reflux for several hours (e.g., 9 hours) to drive the condensation reaction, collecting the water byproduct in the Dean-Stark trap.[14]

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., benzene) and wash with a 10% sodium bicarbonate solution followed by brine to neutralize the acid and remove impurities.[14]

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude deuterated leucomalachite green can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.[14]

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Caption: Workflow for the synthesis of deuterated leucomalachite green.

Analytical Characterization and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of LMG in complex matrices like fish tissue.[4][7]

Methodology for LC-MS/MS Analysis:

-

Sample Preparation (Extraction):

-

Homogenize the tissue sample (e.g., fish muscle).

-

Spike the homogenate with a known concentration of deuterated LMG as an internal standard.[9]

-

Perform a liquid-liquid extraction using a suitable solvent mixture, such as acetonitrile (B52724) and methylene (B1212753) chloride.[7]

-

The organic extract may be further cleaned up using solid-phase extraction (SPE) to remove matrix interferences.[9]

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm diameter) is commonly used.[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) and an organic solvent (e.g., acetonitrile) is typical.[15]

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions (e.g., 0.2-0.4 mL/min).

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.[9]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (LMG) and the internal standard (deuterated LMG). For example:

-

LMG: m/z 331 → m/z 239, 316

-

Deuterated LMG (e.g., LMG-d5): m/z 336 → m/z 244, 321

-

-

Quantification: The concentration of LMG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Caption: General workflow for the analysis of LMG using LC-MS/MS.

Metabolic Pathways and the Impact of Deuteration

Malachite green is primarily metabolized in vivo to leucomalachite green.[16] Both MG and LMG can then undergo further biotransformation, primarily through N-demethylation, producing a series of secondary and primary arylamine metabolites.[3][17] These metabolites are of toxicological concern.

The replacement of hydrogen with deuterium at or near a site of metabolism can significantly slow down the reaction rate. This kinetic isotope effect is most pronounced when a C-H bond is broken in the rate-determining step of the metabolic pathway. For LMG, deuteration on the N-methyl groups or the aromatic rings could impede oxidative metabolism, thereby increasing the compound's half-life.

Caption: Metabolic conversion of MG and the inhibitory effect of deuteration.

Conclusion

Deuterated leucomalachite green represents a vital tool for both toxicological research and analytical chemistry. While its core physicochemical properties closely mirror those of its non-deuterated counterpart, the increased mass and greater C-D bond strength introduce critical differences. The most significant of these is the potential for increased metabolic stability due to the kinetic isotope effect, a property of immense interest to drug development professionals. Furthermore, its role as a perfect internal standard for mass spectrometry ensures more accurate and reliable quantification of leucomalachite green residues in various matrices, which is essential for food safety and environmental monitoring. The experimental protocols and predictive data outlined in this guide provide a foundational resource for scientists working with this important compound.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of Methods for the Detection and Determination of Malachite Green and Leuco-Malachite Green in Aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LEUCOMALACHITE GREEN | CAS#:129-73-7 | Chemsrc [chemsrc.com]

- 6. Malachite green - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. LEUCOMALACHITE GREEN | 129-73-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Leucomalachite Green-d6 | CymitQuimica [cymitquimica.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Fluorinated Analogs of Malachite Green: Synthesis and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thamesrestek.co.uk [thamesrestek.co.uk]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

Assessing the Isotopic Purity of Leucomalachite Green-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for assessing the isotopic purity of Leucomalachite Green-d5 (LMG-d5), a deuterated internal standard crucial for the accurate quantification of Malachite Green and its metabolite, Leucomalachite Green, in various matrices. Ensuring the isotopic purity of LMG-d5 is paramount for reliable and reproducible analytical results in food safety, environmental monitoring, and aquaculture.

Introduction

Leucomalachite green, the reduced form of the triphenylmethane (B1682552) dye malachite green, is a persistent metabolite that raises toxicological concerns.[1][2][3] Its detection at trace levels necessitates the use of sensitive analytical methods, often employing isotope dilution mass spectrometry with a deuterated internal standard like LMG-d5.[4][5][6] The accuracy of this quantification is directly dependent on the isotopic purity of the LMG-d5 standard. This guide outlines the key analytical techniques and experimental workflows for the comprehensive assessment of LMG-d5 isotopic purity.

Core Analytical Methodologies

The determination of isotopic purity for deuterated compounds like LMG-d5 relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] These techniques provide both quantitative isotopic distribution and confirmation of the deuterium (B1214612) label positions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS & HR-MS): LC-MS is a powerful tool for determining the isotopic distribution and purity of labeled compounds.[7][9][10][11] By separating the analyte of interest from potential impurities, mass spectrometry can then be used to determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry is particularly advantageous as it can resolve isobaric interferences.[9][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of the deuterium atoms.[7][8] By comparing the NMR spectrum of the deuterated compound to its non-deuterated analogue, the locations and extent of deuteration can be unequivocally determined.

Quantitative Data Summary

The following table summarizes the key quantitative parameters obtained during the isotopic purity assessment of a synthesized batch of this compound. This data is representative of a typical analysis.

| Parameter | Method | Result | Specification |

| Isotopic Purity (d5) | LC-HRMS | 99.6% | ≥ 98% |

| Isotopic Distribution (d0-d4) | LC-HRMS | < 0.4% | Not specified |

| Chemical Purity | HPLC-UV | > 99% | ≥ 98% |

| Deuterium Label Position | ¹H NMR, ¹³C NMR | Confirmed on Phenyl Ring | As specified |

| Residual Solvents | ¹H NMR | < 0.5% | As per ICH Q3C |

Experimental Protocols

A multi-technique approach is recommended for the robust assessment of LMG-d5 isotopic purity.

LC-MS/MS Method for Isotopic Distribution

This protocol outlines the general procedure for determining the isotopic distribution of LMG-d5.

a. Standard and Sample Preparation:

-

Prepare a stock solution of LMG-d5 in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 100 µg/mL.[1][2]

-

Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent mixture (e.g., acetonitrile-water, 1:1 v/v) to concentrations ranging from 0.5 to 200 ng/mL.[1]

b. Chromatographic Conditions:

-

LC Column: A C18 column (e.g., ZORBAX Eclipse XDB-C18) is commonly used.[1]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically employed.[5][14]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

Injection Volume: 5-10 µL.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][12]

-

Scan Mode: Full scan mode to detect all isotopologues (d0 to d5).

-

Collision Energy: Optimized for the specific instrument and analyte.

-

Monitored Ions: Monitor the m/z for the protonated molecules of LMG (d0) and LMG-d5, as well as the intermediate isotopologues (d1-d4). For LMG-d5, the protonated molecule [M+H]⁺ would be at m/z 336.2, while for the undeuterated LMG it is at m/z 331.2.

d. Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all detected isotopologues (d0 to d5).

NMR Spectroscopy for Structural Confirmation

This protocol provides a general method for confirming the position of the deuterium labels.

a. Sample Preparation:

-

Dissolve an appropriate amount of the LMG-d5 sample in a deuterated solvent (e.g., CDCl₃).

b. NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the spectra of LMG-d5 with the spectra of an undeuterated LMG standard. The absence or significant reduction of signals in the ¹H NMR spectrum corresponding to the phenyl ring protons confirms the location of the deuterium labels.

Visualizations

The following diagrams illustrate the workflow and logic of the isotopic purity assessment process.

Caption: Experimental workflow for LMG-d5 isotopic purity assessment.

Caption: Contribution of analytical techniques to the final purity assessment.

References

- 1. famic.go.jp [famic.go.jp]

- 2. studylib.net [studylib.net]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of Leucomalachite Green-d5 in Acetonitrile

Audience: This document is intended for researchers, analytical scientists, and quality control professionals in the fields of environmental testing, food safety, and drug development who utilize Leucomalachite Green-d5 (LMG-d5) as an internal standard.

Abstract: this compound (LMG-d5) is a deuterated analog of Leucomalachite Green, widely used as an internal standard for the quantitative analysis of Malachite Green and its primary metabolite, Leucomalachite Green, in various matrices. The accuracy and reliability of analytical methods heavily depend on the stability of the standards used. Acetonitrile (B52724) is a common solvent for preparing stock and working solutions of LMG-d5. This guide provides a comprehensive framework for assessing the stability of LMG-d5 in acetonitrile, including detailed experimental protocols, data presentation templates, and a visual workflow. While specific, long-term stability data for LMG-d5 in acetonitrile is not extensively published, this document outlines the established methodologies for conducting such a stability study in-house to ensure data integrity.

Introduction

Malachite Green (MG) is a synthetic dye that has been used in aquaculture as an antifungal and antiparasitic agent.[1][2] However, due to concerns about its carcinogenicity, its use in food-producing animals is banned in many countries.[2][3] MG is metabolized in organisms into its colorless, reduced form, Leucomalachite Green (LMG), which can persist in tissues for extended periods.[3][4]

Accurate monitoring of MG and LMG residues is crucial for food safety. Stable isotope-labeled internal standards, such as this compound (LMG-d5), are essential for precise quantification using techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4] The integrity of these analytical methods relies on the stability of the internal standard solutions, which are typically prepared in organic solvents like acetonitrile.[4][5][6]

Degradation of LMG-d5 in the solvent can lead to an underestimation of the target analytes, compromising the validity of the results. Therefore, an in-house stability study is a critical component of method validation. This guide presents a standardized approach to evaluating the stability of LMG-d5 in acetonitrile under various storage conditions.

Experimental Protocol for Stability Assessment

This section details a comprehensive methodology for conducting a stability study of LMG-d5 in acetonitrile. The protocol is designed to evaluate the impact of time, temperature, and light on the concentration of the standard.

2.1 Objective

To determine the stability of LMG-d5 in acetonitrile by monitoring its concentration over a defined period under controlled storage conditions (refrigerated, room temperature, light-exposed) and to establish recommended storage conditions and expiration dating for the prepared solutions.

2.2 Materials and Reagents

-

This compound (LMG-d5) analytical standard (neat or certified reference material)

-

Deionized water, 18 MΩ·cm or higher

-

Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)[6]

-

Class A volumetric flasks and pipettes

-

Amber glass vials with PTFE-lined caps

-

Clear glass vials with PTFE-lined caps

2.3 Instrumentation

-

A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

2.4 Preparation of Solutions

-

LMG-d5 Stock Solution (e.g., 100 µg/mL):

-

LMG-d5 Working Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the stock solution with acetonitrile to achieve a final concentration suitable for LC-MS/MS analysis. For example, dilute 1.0 mL of the 100 µg/mL stock solution to 100 mL in an amber volumetric flask.

-

2.5 Stability Study Design

-

Time Zero (T₀) Analysis: Immediately after preparation, analyze the stock and working solutions via LC-MS/MS to establish the initial concentration. This measurement serves as the baseline (100%) for all subsequent time points.

-

Storage Conditions: Aliquot the stock and working solutions into separate, appropriately labeled vials for each condition:

-

Condition A (Control): Refrigerated at 2-8 °C, protected from light (amber vials).

-

Condition B: Stored at ambient laboratory temperature (e.g., 20-25 °C), protected from light (amber vials).

-

Condition C: Stored at ambient laboratory temperature (e.g., 20-25 °C), exposed to normal laboratory light (clear vials).

-

-

Testing Schedule: Analyze the solutions from each storage condition at predefined intervals. A typical schedule would be:

-

T₀ (Day 0)

-

T₁ (Week 1)

-

T₂ (Week 2)

-

T₃ (Month 1)

-

T₄ (Month 2)

-

T₅ (Month 3)

-

2.6 Analytical Method (LC-MS/MS)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).[10]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water containing a buffer (e.g., 0.1% formic acid or 0.05M ammonium acetate).[6][11]

-

Injection Volume: 5-10 µL.

-

MS Detection: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification of LMG-d5.

-

Precursor Ion: [M+H]⁺ = m/z 336.2 (based on C₂₃H₂₁D₅N₂)

-

Product Ions: Select two stable and abundant product ions for quantification and confirmation.

-

2.7 Data Analysis and Acceptance Criteria

-

For each time point and condition, calculate the mean concentration from triplicate injections.

-

Express the stability as a percentage of the initial (T₀) concentration:

-

% Initial Concentration = (Mean Concentration at Tₓ / Mean Concentration at T₀) * 100

-

-

Acceptance Criterion: The solution is considered stable if the mean concentration remains within ±10% of the initial concentration (i.e., between 90% and 110%).

Data Presentation

Quantitative data from the stability study should be summarized in clear, structured tables for easy comparison and interpretation. The following tables are illustrative templates.

Table 1: Illustrative Stability Data for LMG-d5 Stock Solution (100 µg/mL) in Acetonitrile (Note: The data below is for exemplary purposes only and does not represent actual experimental results.)

| Storage Condition | Time Point (Days) | Mean Measured Conc. (µg/mL) | % of Initial Conc. | Stability Status |

| 2-8 °C, Dark | 0 | 100.1 | 100.0% | - |

| 7 | 99.8 | 99.7% | Stable | |

| 30 | 98.9 | 98.8% | Stable | |

| 90 | 97.5 | 97.4% | Stable | |

| 20-25 °C, Dark | 0 | 100.1 | 100.0% | - |

| 7 | 98.5 | 98.4% | Stable | |

| 30 | 95.2 | 95.1% | Stable | |

| 90 | 88.9 | 88.8% | Unstable | |

| 20-25 °C, Light | 0 | 100.1 | 100.0% | - |

| 7 | 94.3 | 94.2% | Stable | |

| 30 | 85.7 | 85.6% | Unstable | |

| 90 | 76.1 | 76.0% | Unstable |

Table 2: Illustrative Stability Data for LMG-d5 Working Solution (1 µg/mL) in Acetonitrile (Note: The data below is for exemplary purposes only and does not represent actual experimental results.)

| Storage Condition | Time Point (Days) | Mean Measured Conc. (µg/mL) | % of Initial Conc. | Stability Status |

| 2-8 °C, Dark | 0 | 1.01 | 100.0% | - |

| 7 | 1.00 | 99.0% | Stable | |

| 30 | 0.98 | 97.0% | Stable | |

| 90 | 0.96 | 95.0% | Stable | |

| 20-25 °C, Dark | 0 | 1.01 | 100.0% | - |

| 7 | 0.97 | 96.0% | Stable | |

| 30 | 0.91 | 90.1% | Stable | |

| 90 | 0.85 | 84.2% | Unstable |

Visualization of Experimental Workflow

A clear workflow diagram is essential for standardizing the stability testing procedure. The following diagram, generated using Graphviz, outlines the logical steps of the protocol described in Section 2.0.

Caption: Experimental workflow for assessing the stability of LMG-d5 in acetonitrile.

Conclusion and Recommendations

Ensuring the stability of analytical standards is a cornerstone of generating reliable and accurate quantitative data. While LMG-d5 is widely used, specific public data on its long-term stability in acetonitrile is scarce. It is imperative for laboratories to perform in-house validation studies to determine the stability of LMG-d5 solutions under their specific storage conditions.

Based on general chemical principles, it is recommended to store LMG-d5 solutions in acetonitrile at refrigerated temperatures (2-8 °C) and protected from light to minimize potential degradation. The provided protocol offers a robust framework for establishing appropriate storage procedures and expiration dates, thereby ensuring the continued integrity of analytical results for monitoring malachite green and its metabolites.

References

- 1. famic.go.jp [famic.go.jp]

- 2. Frontiers | Removing Malachite Green and Leucomalachite Green From Freshwater and Seawater With Four Water Treatment Agents [frontiersin.org]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. waters.com [waters.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Determination of malachite green and leucomalachite green in a variety of aquacultured products by liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ≥98.0%, analytical standard, suitable for gas chromatography (GC), HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 8. ≥98.0%, analytical standard, suitable for gas chromatography (GC), HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 9. studylib.net [studylib.net]

- 10. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of malachite green and leucomalachite green residues in water using liquid chromatography with visible and fluorescence detection and confirmation by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to Leucomalachite Green-d5: Certificate of Analysis Parameters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for the isotopically labeled internal standard, Leucomalachite Green-d5 (LMG-d5). This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of LMG-d5 and the methodologies used to certify its use in quantitative analytical applications.

Core Data Presentation

The quantitative data for a typical lot of this compound is summarized in the table below. These parameters are critical for ensuring the accuracy and reliability of analytical methods, particularly in isotope dilution mass spectrometry.

| Parameter | Specification | Analytical Method |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity (HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry |

| Isotopic Enrichment | Primarily d5 | Mass Spectrometry |

| Molecular Formula | C₂₃H₂₁D₅N₂ | --- |

| Molecular Weight | 335.50 g/mol | --- |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile (B52724), Chloroform | --- |

| Storage Condition | +4°C in a dry, dark place | --- |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of the techniques employed by manufacturers to ensure the quality and integrity of this compound.

Chemical Identity Confirmation

The structural integrity of this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The resulting spectrum is compared to the known spectrum of Leucomalachite Green. The absence of a proton signal in the phenyl-d5 region confirms the successful deuteration.

-

¹³C-NMR (Carbon-13 NMR): This analysis provides information on the carbon skeleton of the molecule, further confirming its identity.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into a mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 335.50). This confirms the molecular weight and provides initial evidence of deuteration.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the this compound standard is determined by HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing an appropriate buffer, such as ammonium (B1175870) acetate) is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where Leucomalachite Green has significant absorbance (e.g., 260 nm).

-

Procedure: A known concentration of the LMG-d5 standard is injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

The isotopic purity and the distribution of deuterated species are determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS).

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) or a High-Resolution Mass Spectrometer (HRMS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Procedure:

-

A solution of the this compound is infused or injected into the mass spectrometer.

-

The instrument is set to scan for the molecular ions of unlabeled Leucomalachite Green (d0) and all possible deuterated variants (d1 through d5).

-

The relative intensities of these ions are measured.

-

-

Calculation:

-

Isotopic Purity: The percentage of the desired deuterated species (d5) relative to all other isotopic variants is calculated.

-

Isotopic Enrichment: The abundance of the d5 isotopologue is reported, confirming that it is the major species.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of this compound.

long-term storage conditions for Leucomalachite Green-d5 standard

An In-depth Technical Guide to the Long-Term Storage of Leucomalachite Green-d5 Standard

Introduction

The chemical and isotopic purity of deuterated analytical standards are paramount for the accuracy and reproducibility of quantitative analyses, particularly in sensitive applications like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound (LMG-d5), a deuterated internal standard for its unlabeled counterpart, is susceptible to degradation and isotopic exchange if not stored under optimal conditions. This guide provides a comprehensive overview of the best practices for the long-term storage of LMG-d5, intended for researchers, scientists, and professionals in drug development and analytical testing.

Core Storage Recommendations

Proper storage is critical to prevent degradation from factors such as temperature, light, and atmospheric conditions, as well as to avoid hydrogen-deuterium (H-D) exchange that can compromise the standard's isotopic integrity.[1] The manufacturer's Certificate of Analysis (CoA) should always be consulted as the primary source for specific storage instructions.[1][2]

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature (Neat Solid) | +4°C or as specified by the manufacturer.[3] For extended long-term storage, -20°C is often recommended for solids to minimize degradation and protect from moisture.[2] | Lower temperatures slow down chemical degradation processes. |

| Temperature (In Solution) | -20°C is strongly recommended for long-term storage of stock solutions.[2][4] | Prevents evaporation of volatile solvents and significantly reduces the rate of potential degradation reactions. |

| Light Exposure | Store in amber glass vials or in complete darkness.[1][4][5] | LMG-d5, like many organic compounds, can be photosensitive and degrade upon exposure to light (photolysis).[4][5] |

| Solvent | High-purity aprotic solvents such as methanol (B129727) or acetonitrile.[2][4] | Aprotic solvents minimize the risk of H-D exchange. Acidic or basic aqueous solutions should be strictly avoided as they can catalyze this exchange.[2] |

| Container | Tightly sealed, amber glass vials with PTFE-lined caps.[1][6] Single-use ampoules are ideal for minimizing contamination.[1] | Prevents solvent evaporation, contamination from atmospheric moisture, and light exposure. Glass is preferred over plastic as it is chemically inert.[6] |

| Atmosphere | Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).[1][4] | Minimizes exposure to atmospheric moisture, which can lead to H-D exchange, and oxygen, which can cause oxidation.[4] |

Factors Affecting Stability in Detail

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a chemical reaction where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents.[1] This process compromises the isotopic purity and enrichment of the standard, leading to inaccurate quantification.[1] To prevent H-D exchange:

-

Use Aprotic Solvents: Reconstitute and store the standard in high-purity aprotic solvents.[2]

-

Avoid Protic Solvents: Do not use acidic or basic aqueous solutions unless explicitly specified.[1][2]

-

Control Moisture: Handle the standard in a dry environment, such as a glove box or under a stream of inert gas, and use thoroughly dried glassware.[1]

Chemical Degradation

LMG-d5 can be susceptible to chemical degradation through oxidation and photodegradation. Storing the compound in a cold, dark, and inert environment is the most effective way to preserve its chemical purity. The parent compound, Leucomalachite Green, is known to be sensitive to light and air.[7]

Experimental Protocol: Validating Long-Term Stability

Since quantitative stability data is often not publicly available, laboratories should perform their own stability studies to validate storage conditions for their specific solvent and concentration.

Objective: To determine the stability of a this compound stock solution over a one-year period under proposed long-term storage conditions.

Materials:

-

This compound (neat solid)

-

High-purity, LC-MS grade methanol or acetonitrile

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass autosampler vials with PTFE-lined septa

-

LC-MS/MS system

Methodology:

-

Acclimatization: Remove the sealed container of neat LMG-d5 from storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[1]

-

Stock Solution Preparation:

-

Perform all handling steps under an inert atmosphere (e.g., nitrogen gas).[1]

-

Accurately weigh a desired mass of the LMG-d5 standard.

-

Quantitatively transfer the solid to a volumetric flask.

-

Dissolve the standard in the chosen aprotic solvent (e.g., methanol) and dilute to the mark to create a stock solution (e.g., 100 µg/mL). Mix thoroughly.

-

-

Aliquoting and Storage:

-

Immediately dispense small aliquots of the stock solution into multiple amber glass vials, minimizing headspace.

-

Tightly seal the vials.

-

Prepare multiple sets of aliquots for analysis at each time point.

-

Store the vials under the desired long-term condition: -20°C in the dark .

-

-

Analysis Time Points:

-

T=0: Analyze a fresh aliquot immediately after preparation to establish the initial concentration and purity.

-

Subsequent Analysis: Analyze aliquots at predefined intervals (e.g., 1, 3, 6, 9, and 12 months).

-

-

Analytical Procedure (LC-MS/MS):

-

At each time point, remove one aliquot from the freezer and allow it to warm to room temperature.

-

Prepare a working solution by diluting the stock solution to a concentration suitable for the instrument's linear range.

-

Analyze the working solution using a validated LC-MS/MS method. The method should be capable of separating LMG-d5 from potential degradants.

-

Monitor the peak area response and purity (e.g., by observing the presence of degradation peaks).

-

-

Data Evaluation:

-

Compare the peak area response of the stored standard at each time point to the initial (T=0) response.

-

A standard is typically considered stable if the measured concentration remains within ±10% of the initial value.

-

Quantitative Data Presentation

The results from the stability protocol should be tabulated to track the performance of the standard over time.

Example Stability Data Table for LMG-d5 in Methanol at -20°C

| Time Point (Months) | Mean Peak Area (n=3) | % of Initial Concentration | Observations |

| 0 | 1,540,000 | 100.0% | No impurities detected. |

| 1 | 1,535,000 | 99.7% | No impurities detected. |

| 3 | 1,552,000 | 100.8% | No impurities detected. |

| 6 | 1,521,000 | 98.8% | No impurities detected. |

| 12 | 1,510,000 | 98.1% | No impurities detected. |

Visualized Workflows

Standard Handling and Preparation

The following diagram illustrates the recommended workflow for handling the LMG-d5 standard from receipt to the preparation of working solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Leuco Malachite Green-d5 | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. Handling Your Analytical Reference Standards [restek.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Understanding the Mass Shift in Leucomalachite Green-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mass shift observed in Leucomalachite Green-d5 (LMG-d5), a critical internal standard for the quantitative analysis of Leucomalachite Green (LMG) and its parent compound, Malachite Green (MG). This document details the underlying principles of isotope labeling in mass spectrometry, the precise mass differences between LMG and LMG-d5, their fragmentation patterns, and detailed experimental protocols for their analysis.

The Principle of Isotope Labeling and the Mass Shift

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] The core principle is that an isotopically labeled compound, in this case, LMG-d5, is chemically identical to the analyte of interest (LMG) and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[2] However, due to the difference in isotopic composition, it can be distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer.

The mass shift in LMG-d5 arises from the substitution of five hydrogen (¹H) atoms with five deuterium (B1214612) (²H or D) atoms on one of the phenyl rings of the LMG molecule.[3] This results in a nominal mass increase of 5 Daltons.

Molecular Structures and Precise Mass-to-Charge Ratios

The chemical structure of Leucomalachite Green consists of a central methane (B114726) carbon bonded to three phenyl rings, two of which are substituted with dimethylamino groups. In LMG-d5, one of the phenyl rings is pentadeuterated.

Table 1: Molecular Formulas and Monoisotopic Masses of LMG and LMG-d5

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Leucomalachite Green (LMG) | C₂₃H₂₆N₂ | 330.209598838[4] |

| This compound (LMG-d5) | C₂₃H₂₁D₅N₂ | 335.240982568[5] |

The precise mass difference between the protonated molecules ([M+H]⁺) of LMG-d5 and LMG is therefore 5.03138373 Da. This distinct mass difference allows for the unambiguous detection and quantification of both compounds in a single analysis.

Mass Spectrometry and Fragmentation Patterns

In electrospray ionization positive mode (ESI+), both LMG and LMG-d5 are detected as their protonated molecules, [M+H]⁺. In tandem mass spectrometry (MS/MS), these precursor ions are fragmented to produce characteristic product ions. The choice of multiple reaction monitoring (MRM) transitions is crucial for the selective and sensitive detection of these compounds.

For LMG, the protonated molecule at m/z 331 is the precursor ion. Common fragmentation pathways involve the loss of a methyl radical (CH₃) to form an ion at m/z 316, or a more complex fragmentation leading to an ion at m/z 239.[6] For LMG-d5, the precursor ion is at m/z 336. The fragmentation pattern is similar, with the deuterium labels remaining on the phenyl ring, leading to corresponding shifts in the product ion masses.

Table 2: Exemplary MRM Transitions for LMG and LMG-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| LMG | 331.0 | 239.4 | Quantitative transition[7] |

| LMG | 331.0 | 315.6 | Qualitative transition[7] |

| LMG-d5 | 336.0 | 244.4 | Inferred from LMG fragmentation |

| LMG-d5 | 336.0 | 320.6 | Inferred from LMG fragmentation |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of LMG and LMG-d5 from complex matrices such as fish tissue.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is a streamlined approach for sample preparation.[8][9]

Protocol:

-

Sample Homogenization: Weigh 2 ± 0.1 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of LMG-d5 internal standard solution (e.g., 100 µL of a 0.02 µg/mL solution).[10]

-

Extraction:

-

Add 550 µL of ascorbic acid solution (3.2 g/mL).[10]

-

Add 8 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.[10]

-

Vortex for 1 minute.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride).[9]

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 5000 x g for 10 minutes.[9]

-

Analysis: Transfer an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method

SPE provides a more rigorous cleanup for complex matrices.[7][11]

Protocol:

-

Sample Homogenization: Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.[11]

-

Internal Standard Spiking: Add a known amount of LMG-d5 internal standard solution.

-

Extraction:

-

Add 1 mL of 0.25 g/L hydroxylamine (B1172632) hydrochloride, 1 mL of 0.05 M p-toluenesulfonic acid, 2 mL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5), and 40 mL of acetonitrile.[11]

-

Homogenize for 2 minutes.

-

Centrifuge at 3000 rpm for 3 minutes.[11]

-

Collect the supernatant. Repeat the extraction with 20 mL of acetonitrile.

-

-

Liquid-Liquid Partitioning: Combine the supernatants and perform a liquid-liquid extraction with methylene (B1212753) chloride.[11]

-

SPE Cleanup:

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., Luna C18).[7]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile or methanol.[11]

-

Gradient: A suitable gradient to separate LMG from matrix components.

-

Flow Rate: Typically 0.2-0.4 mL/min.

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Collision Gas: Argon.

-

Ion Source Temperature: Optimized for the specific instrument.

-

Capillary Voltage: Optimized for the specific instrument.

Quantitative Data Summary

The use of LMG-d5 as an internal standard allows for accurate and precise quantification of LMG. The following table summarizes typical performance data from validated LC-MS/MS methods.

Table 3: Summary of Quantitative Performance Data for LMG Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [11] |

| Limit of Detection (LOD) | 0.1 - 0.44 µg/kg | [7][10] |

| Limit of Quantification (LOQ) | 0.3 - 0.5 µg/kg | [7][10] |

| Recovery | 81 - 106% | [7][11] |

| Precision (RSD) | 3.7 - 11% | [11] |

Visualizations

Principle of Quantification with a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Workflow: QuEChERS Method

Caption: QuEChERS sample preparation workflow for LMG analysis.

Experimental Workflow: SPE Method

Caption: Solid-Phase Extraction (SPE) sample preparation workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Buy Leuco Malachite Green-d5 | 947601-82-3 [smolecule.com]

- 4. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C23H26N2 | CID 16212233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. scispace.com [scispace.com]

- 8. Fast analysis of malachite green, leucomalachite green, crystal violet and leucocrystal violet in fish tissue based on a modified QuEChERS procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. scielo.br [scielo.br]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Navigating the Solubility Landscape of Leucomalachite Green-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Leucomalachite Green-d5 (LMG-d5) in various organic solvents. Understanding the solubility of this stable isotope-labeled internal standard is critical for its effective use in analytical methodologies, particularly in the sensitive detection of malachite green and its primary metabolite, leucomalachite green, in complex matrices. This document presents available solubility data, outlines a general experimental protocol for solubility determination, and illustrates a typical analytical workflow where LMG-d5 is employed.

Core Principles of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, a derivative of the triphenylmethane (B1682552) dye Leucomalachite Green, its relatively nonpolar structure suggests a preference for organic solvents over aqueous media. The introduction of five deuterium (B1214612) atoms in LMG-d5 is not expected to significantly alter its solubility profile compared to its non-deuterated counterpart, Leucomalachite Green (LMG).

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information for the analogous non-deuterated Leucomalachite Green (LMG) and qualitative descriptions for LMG-d5, the following table summarizes its solubility characteristics. It is important to note that the quantitative values provided are for LMG and should be considered as a close approximation for LMG-d5.

| Solvent | Chemical Formula | Polarity | Solubility (at 25 °C) | Citation |

| Benzene | C₆H₆ | Nonpolar | Very Soluble | [1] |

| Ethyl Ether | (C₂H₅)₂O | Slightly Polar | Very Soluble | [1] |

| Chloroform | CHCl₃ | Polar | Soluble, Slight | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slight | [2] |

| Ethylene Glycol Monomethyl Ether | C₃H₈O₂ | Polar | 30 mg/mL (for LMG) | [1][3] |

| Ethanol | C₂H₅OH | Polar | 4 mg/mL (for LMG) | [1][3] |

| Toluene | C₇H₈ | Nonpolar | Soluble | [4] |

| Water | H₂O | Very Polar | <0.1 mg/mL | [2] |

Disclaimer: The quantitative solubility data presented above for Ethylene Glycol Monomethyl Ether and Ethanol are for the non-deuterated Leucomalachite Green (LMG). This data is provided as a reasonable estimate for this compound, as deuterium substitution is unlikely to cause a dramatic shift in solubility.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that not all of it dissolves.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is saturated with the solute. Continuous agitation helps to facilitate this process.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial to separate the saturated solution from the excess solid.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent. The dilution factor should be chosen to bring the concentration of LMG-d5 within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Application in Analytical Workflows: A Visual Guide

This compound is most commonly utilized as an internal standard in analytical methods for the quantification of malachite green and leucomalachite green residues in various samples, particularly in aquaculture products. The following diagram illustrates a typical workflow for such an analysis, often employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method followed by LC-MS/MS analysis.

This workflow demonstrates the critical role of LMG-d5 as an internal standard. By adding a known amount of LMG-d5 at the beginning of the sample preparation process, any loss of the target analytes (LMG and MG) during extraction and cleanup can be accurately accounted for, leading to more precise and reliable quantification.

References

- 1. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Leuco Malachite Green-d5 | 947601-82-3 [smolecule.com]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Leucomalachite Green D5 (CAS 947601-82-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and suppliers of Leucomalachite Green D5 (CAS 947601-82-3). It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in analytical studies. This document details the physicochemical properties, toxicological context of its parent compounds, and practical methodologies for its application.

Core Chemical and Physical Properties

Leucomalachite Green D5 is the stable isotope-labeled form of Leucomalachite green, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

| Property | Value |

| CAS Number | 947601-82-3 |

| Molecular Formula | C₂₃H₂₁D₅N₂[1][2] |

| Molecular Weight | 335.50 g/mol [1][2][3][4] |

| Synonyms | Bis-(4-dimethylaminophenyl)phenyl-d5-methane, LMG-D5[1][5] |

| Appearance | Light brown powder/solid[6] |

| Melting Point | 100 - 104 °C[7] |

| Solubility | Soluble in Chloroform[7] |

| Storage Conditions | Refrigerator (2-8°C), under inert atmosphere[2][7] |

Toxicological Profile of Parent Compounds

Leucomalachite Green D5 serves as an analytical standard for the detection of Leucomalachite Green (LMG) and its parent compound, Malachite Green (MG). Malachite green is a triphenylmethane (B1682552) dye with antifungal properties that has been used in aquaculture. However, its use in food-producing animals is prohibited in many countries due to significant health concerns.[8]

Malachite green is readily metabolized to Leucomalachite green, which can persist in the fatty tissues of fish for extended periods.[4][9] Both compounds have demonstrated toxicity:

-

Carcinogenicity: Studies have shown that both Malachite Green and Leucomalachite Green may be carcinogenic.[2][5][10] Leucomalachite green, in particular, has been linked to an increased incidence of liver tumors in female mice.[2][5]

-

Genotoxicity: Both compounds are suspected of causing genetic defects.[3][7][11][12] Leucomalachite green has been shown to be an in vivo mutagen in the liver of transgenic female mice.[3]

-

Other Toxic Effects: Exposure to these compounds can lead to various adverse effects, including hepatocyte vacuolization and apoptosis in the urinary bladder and thyroid follicular epithelial cells.[4][13]

Due to these toxicological properties, sensitive analytical methods are required to monitor for residues of Malachite Green and Leucomalachite Green in food products.

Application in Analytical Chemistry

The primary application of Leucomalachite Green D5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Malachite Green and Leucomalachite Green residues in various matrices, particularly in seafood. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[14]

Representative Experimental Protocol: Determination of Malachite Green and Leucomalachite Green in Fish Tissue by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the scientific literature.[15][16][17]

3.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize 2-5 g of fish tissue.

-

Spiking: Add a known concentration of Leucomalachite Green D5 internal standard solution to the homogenized sample.

-

Extraction: Extract the analytes and the internal standard from the tissue using an appropriate solvent system, such as acetonitrile (B52724) with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or citrate (B86180) buffer).[15][16] This step is often followed by vortexing and centrifugation to separate the liquid and solid phases.

-

Liquid-Liquid Partitioning: Further purify the extract by partitioning with a solvent like methylene (B1212753) chloride to remove interfering substances.[18]

-

Solid-Phase Extraction (SPE): The extracted sample is then passed through an SPE cartridge (e.g., C18 or a strong cation-exchange column) for cleanup and concentration of the analytes.[15][19]

-

Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness. The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.[15]

3.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Malachite Green, Leucomalachite Green, and Leucomalachite Green D5 are monitored.

Experimental Workflow

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Toxicology and carcinogenesis studies of malachite green chloride and leucomalachite green. (CAS NOS. 569-64-2 and 129-73-7) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of malachite green and leucomalachite green in female Big Blue B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity of malachite green chloride and leucomalachite green in B6C3F1 mice and F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. europeanreview.org [europeanreview.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. agilent.com [agilent.com]

- 18. Quantitative and confirmatory analyses of malachite green and leucomalachite green residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Malachite green and leucomalachite green in water determined by liquid chromatography/tandem mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Malachite Green and Leucomalachite Green in Aquaculture Products using LC-MS/MS with LMG-d5 Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), in fish tissue. Due to the carcinogenic potential of these compounds, their use in aquaculture is prohibited in many regions, necessitating reliable monitoring methods.[1][2][3] This protocol employs a streamlined sample preparation procedure involving protein precipitation and solid-phase extraction (SPE) for cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a deuterated internal standard, leucomalachite green-d5 (LMG-d5), ensures high accuracy and precision in quantification by correcting for matrix effects and variations in sample processing. The method is suitable for high-throughput screening and confirmation of MG and LMG residues at levels below the minimum required performance limit (MRPL) set by regulatory bodies.

Introduction

Malachite green is a synthetic triphenylmethane (B1682552) dye that has been widely used in aquaculture as an effective and inexpensive fungicide and ectoparasiticide.[2][3][4] However, concerns over its carcinogenicity and the persistence of its metabolite, leucomalachite green, in fish tissues have led to a ban on its use in food-producing animals in numerous countries.[1][2] Regulatory bodies require sensitive analytical methods to monitor for the illegal use of malachite green. LC-MS/MS has emerged as the preferred technique for this analysis due to its high selectivity, sensitivity, and ability to simultaneously quantify both the parent compound and its metabolite.[4][5] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of MG and LMG in fish, utilizing LMG-d5 as an internal standard for reliable quantification.

Experimental

Reagents and Materials

-

Standards: Malachite green oxalate, leucomalachite green, and this compound (LMG-d5) were of high purity grade.

-

Solvents: Acetonitrile (B52724), methanol (B129727), and water (all LC-MS grade). Formic acid and ammonium (B1175870) acetate.

-

Sample Preparation: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis MCX), and a nitrogen evaporator.

Sample Preparation Protocol

-

Homogenization: Weigh 2 g of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spiking: Add the LMG-d5 internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

-

Protein Precipitation: Centrifuge the sample at 4,500 rpm for 5 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a solution of formic acid in water, followed by methanol, to remove interferences.

-

Elute the analytes with a mixture of methanol and ammonium hydroxide.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a solution of acetonitrile and water for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | As required for optimal separation |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

Quantitative Data

The following table summarizes the multiple reaction monitoring (MRM) transitions and collision energies for the target analytes.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Malachite Green (MG) | 329.2 | 313.2 | 35 |

| 329.2 | 208.1 | 45 | |

| Leucomalachite Green (LMG) | 331.2 | 316.2 | 30 |

| 331.2 | 239.1 | 40 | |

| LMG-d5 (Internal Standard) | 336.2 | 320.2 | 30 |

| 336.2 | 239.1 | 40 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the analysis of malachite green and leucomalachite green in fish tissue. The chromatographic separation provided sharp and symmetrical peaks for all analytes, with a total run time of under 10 minutes. The use of LMG-d5 as an internal standard effectively compensated for any sample loss during preparation and for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The calibration curves were linear over the concentration range of 0.5 to 50 ng/g, with correlation coefficients (r²) greater than 0.99. The LOD and LOQ were determined to be well below the regulatory limits, demonstrating the high sensitivity of the method. Recovery studies were performed by spiking blank fish tissue at three different concentration levels, with average recoveries ranging from 90% to 110% and relative standard deviations (RSDs) below 15%.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the routine monitoring of malachite green and leucomalachite green residues in aquaculture products. The simple and effective sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, allows for high-throughput screening and accurate quantification of these banned substances, ensuring food safety and compliance with regulatory standards.

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of malachite green.

References

- 1. Analysis of malachite green and metabolites in fish using liquid chromatography atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scispace.com [scispace.com]

Application Note: Determination of Malachite Green and its Metabolite in Aquaculture using LMG-d5 by LC-MS/MS

Introduction

Malachite green (MG) is a synthetic dye that has been widely used in aquaculture as an effective and inexpensive fungicide and parasiticide.[1][2] However, due to its potential carcinogenic and teratogenic effects, its use in food-producing animals has been banned in many countries, including the United States and the European Union.[3] Upon absorption, malachite green is metabolized and reduced to leucomalachite green (LMG), which can persist in the fatty tissues of fish for extended periods.[1][3] Therefore, monitoring for the presence of both MG and its metabolite LMG is crucial to ensure food safety.

This application note details a robust and sensitive method for the simultaneous determination of malachite green and leucomalachite green in aquaculture products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, leucomalachite green-d5 (LMG-d5). The use of an isotopic internal standard is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. The described method is highly selective and sensitive, meeting the stringent requirements for residue analysis in food safety laboratories.

Metabolic Pathway of Malachite Green

Caption: Metabolic reduction of Malachite Green to Leucomalachite Green.

Experimental Workflow

References

Application Note: Quantitative Analysis of Leucomalachite Green-d5 using LC-MS/MS with Multiple Reaction Monitoring

AN-202512-LMG

Introduction

Leucomalachite green (LMG) is the primary metabolite of malachite green (MG), a triphenylmethane (B1682552) dye historically used as an antifungal and antiprotozoal agent in aquaculture. Due to concerns over its potential carcinogenicity, the use of malachite green in food-producing animals is banned in many countries, including the United States and the European Union. LMG can persist in the fatty tissues of fish long after the parent compound is no longer detectable.[1][2] Therefore, sensitive and selective analytical methods are required to monitor for the presence of both MG and LMG in food products to ensure consumer safety.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of Leucomalachite Green. The method utilizes a deuterated internal standard, Leucomalachite Green-d5 (LMG-d5), to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology is based on Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for complex matrices such as fish tissue.

Principle

This method employs reversed-phase liquid chromatography for the separation of LMG from other matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The high selectivity of this method is achieved through MRM, where the specific precursor ion of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). The use of a stable isotope-labeled internal standard (LMG-d5) mirrors the analytical behavior of the target analyte, providing reliable quantification.

Experimental Protocol

Reagents and Materials

-

Standards: Leucomalachite Green (LMG) and this compound (LMG-d5) certified reference standards.

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Dichloromethane (B109758), all LC-MS grade.

-

Reagents: Formic acid, Ammonium (B1175870) acetate (B1210297), Hydroxylamine (B1172632) hydrochloride, p-Toluenesulfonic acid, Citric acid, Sodium phosphate (B84403) dibasic.

-

Water: Deionized water (≥18 MΩ·cm).

-

Solid Phase Extraction (SPE): Strong Cation-Exchange (SCX) cartridges (e.g., Oasis MCX) are commonly used.[1]

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of LMG and LMG-d5 in methanol. Store at -20°C.

-

Working Standard Mixture: Prepare a mixed working standard solution containing LMG by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard (IS) Working Solution: Prepare a working solution of LMG-d5 (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation (Fish Tissue)